platinum(II) octaethylporphyrin ketone platinum(II) octaethylporphyrin ketone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18381676
InChI: InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1
SMILES:
Molecular Formula: C36H44N4OPt
Molecular Weight: 743.8 g/mol

platinum(II) octaethylporphyrin ketone

CAS No.:

Cat. No.: VC18381676

Molecular Formula: C36H44N4OPt

Molecular Weight: 743.8 g/mol

* For research use only. Not for human or veterinary use.

platinum(II) octaethylporphyrin ketone -

Specification

Molecular Formula C36H44N4OPt
Molecular Weight 743.8 g/mol
IUPAC Name 3,3,7,8,12,13,17,18-octaethylporphyrin-23-id-2-olate;platinum(2+)
Standard InChI InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1
Standard InChI Key DKPOGYJJFLIBKP-UHFFFAOYSA-M
Canonical SMILES CCC1=C(C2=CC3=NC(=CC4=NC(=C(C4(CC)CC)[O-])C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)C(=C3CC)CC)CC.[Pt+2]

Introduction

Platinum(II) octaethylporphyrin ketone (C₃₆H₄₄N₄OPt) belongs to the family of metalloporphyrins, featuring a central platinum(II) ion coordinated to a modified porphyrin macrocycle. The structure includes eight ethyl substituents at the 3-, 3-, 7-, 8-, 12-, 13-, 17-, and 18-positions, along with a ketone group at the 2-position (Figure 1) . This substitution pattern induces significant bathochromic shifts in absorption and emission spectra compared to unsubstituted porphyrins, positioning PtOEPK for compatibility with red-light excitation sources. The molecular weight of 743.8 g/mol and planar geometry facilitate integration into polymeric matrices, a critical feature for sensor design .

Table 1: Key Molecular Properties of PtOEPK

PropertyValue
Molecular FormulaC₃₆H₄₄N₄OPt
Molecular Weight743.8 g/mol
Coordination GeometrySquare-planar
Substituents8 ethyl groups, 1 ketone
CAS Number172617-46-8

Synthesis and Metallation Pathways

The synthesis of PtOEPK proceeds through a multi-step sequence beginning with the preparation of the free-base octaethylporphyrin ketone (H₂OEPK). Metallation employs platinum(II) bis(benzonitrile) dichloride (Pt(C₆H₅CN)₂Cl₂) under reflux conditions in high-boiling solvents such as diphenylether or o-dichlorobenzene . Reaction monitoring via UV-vis spectroscopy reveals complete metal incorporation within 60–90 minutes, evidenced by the characteristic Q-band shift from ~590 nm (free base) to ~630 nm (platinated form) . Purification through alumina chromatography yields the final product with >95% purity, as confirmed by mass spectrometry and elemental analysis .

PtOEPK exhibits strong absorption in the visible spectrum (λₐᵦₛ = 592–602 nm) with a molar extinction coefficient (ε) of 1.4×10⁵ M⁻¹cm⁻¹, paired with near-infrared phosphorescence at λₑₘ = 770–800 nm . The triplet excited state lifetime (τ₀) ranges from 40–60 μs in deaerated toluene, rendering it highly sensitive to oxygen quenching via the Stern-Volmer mechanism:

I0/I=1+KSV[O2]I_0/I = 1 + K_{SV}[O_2]

where KSVK_{SV} represents the Stern-Volmer constant. In polystyrene matrices, PtOEPK demonstrates KSVK_{SV} values of 0.021–0.028 kPa⁻¹, outperforming analogous porphyrins like PtTPTBP (KSVK_{SV} = 0.011–0.015 kPa⁻¹) . This enhanced sensitivity stems from the ketone group's electron-withdrawing effect, which lowers the triplet state energy (E_T = 12,630 cm⁻¹) and increases oxygen accessibility to the platinum center .

Table 2: Comparative Photophysical Parameters

ParameterPtOEPKPtTPTBPPdNTBP
λₐᵦₛ (nm)592–602614642
ε (×10³ M⁻¹cm⁻¹)140136133
τ₀ (μs)40–6047213
Q.Y.0.220.510.08
KSVK_{SV} (kPa⁻¹)0.0280.0150.021

Applications in Optical Oxygen Sensing

The compound's compatibility with 635 nm laser diodes and He-Ne lasers (632.8 nm) has driven its adoption in industrial and biomedical oxygen sensors . When immobilized in polystyrene or silicone matrices, PtOEPK-based films exhibit linear Stern-Volmer responses across 0–100% O₂, with response times <30 seconds for gas-phase measurements . A landmark study by Lee and Okura (1997) demonstrated <10% signal degradation after 50 hours of continuous illumination, establishing PtOEPK as the most photostable oxygen probe of its era . Current applications span:

  • Medical Diagnostics: Real-time monitoring of tissue oxygenation during surgery

  • Industrial Process Control: Leak detection in vacuum systems

  • Environmental Science: Dissolved oxygen tracking in aquatic ecosystems

Stability and Degradation Mechanisms

PtOEPK's stability arises from three factors:

  • Electronic Effects: The ketone group withdraws electron density, reducing susceptibility to nucleophilic attack.

  • Steric Protection: Ethyl substituents shield the porphyrin core from reactive oxygen species.

  • Matrix Interactions: Polystyrene encapsulation minimizes triplet-triplet annihilation and photobleaching.

Accelerated aging tests under 1 sun illumination (AM1.5G spectrum) show <5% quantum yield loss over 500 hours, surpassing phthalocyanine-based sensors by a factor of 3 . Degradation primarily occurs via singlet oxygen-mediated macrocycle cleavage, mitigated through antioxidant additives like α-tocopherol.

Comparative Analysis with Related Metalloporphyrins

PtOEPK occupies a unique niche between tetrabenzoporphyrins and phthalocyanines (Table 2). While phthalocyanines (e.g., PtPc) offer superior thermal stability (decomposition >400°C), their low quantum yields (Q.Y. <0.01) limit sensing applications . Conversely, azatetrabenzoporphyrins like PtNTBP provide higher brightness (ε×Q.Y. = 61,000 vs. PtOEPK's 30,800) but suffer from shorter operational lifetimes due to photoinduced demetalation . PtOEPK balances these traits, achieving a brightness-stability product (BS = 7000) that remains unmatched in red-excitable oxygen probes .

Emerging research focuses on nanostructuring PtOEPK composites to enhance response dynamics. Mesoporous silica encapsulation (pore size = 3.5 nm) reduces t90 response times to <5 seconds by facilitating oxygen diffusion, albeit at the cost of reduced linear range (0–21% O₂) . Hybrid systems pairing PtOEPK with upconversion nanoparticles enable excitation at 980 nm, penetrating biological tissues up to 3 cm depth—a critical development for in vivo imaging . Future work aims to:

  • Engineer water-dispersible derivatives for intravenous oxygen monitoring

  • Integrate machine learning algorithms for temperature-compensated measurements

  • Develop multi-luminophore films for simultaneous O₂/pH sensing

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